molecular formula C14H17NO2 B15307188 Benzyl diallylcarbamate CAS No. 25070-76-2

Benzyl diallylcarbamate

Cat. No.: B15307188
CAS No.: 25070-76-2
M. Wt: 231.29 g/mol
InChI Key: SUXWDNPUFNAZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl diallylcarbamate is an organic compound with the molecular formula C14H17NO2 It is characterized by the presence of a benzyl group attached to a diallylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl diallylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzylamine with diallyl carbonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl diallylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Benzyl diallylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl diallylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, this compound derivatives have been shown to inhibit the activity of certain proteases, which are enzymes involved in protein degradation .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the diallyl groups.

    Diallyl carbamate: Contains diallyl groups but lacks the benzyl moiety.

    Benzyl diallylamine: Similar structure but with an amine group instead of a carbamate.

Uniqueness

Benzyl diallylcarbamate is unique due to the presence of both benzyl and diallyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

benzyl N,N-bis(prop-2-enyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-10-15(11-4-2)14(16)17-12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXWDNPUFNAZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267628
Record name Phenylmethyl N,N-di-2-propen-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25070-76-2
Record name Phenylmethyl N,N-di-2-propen-1-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25070-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N,N-di-2-propen-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.